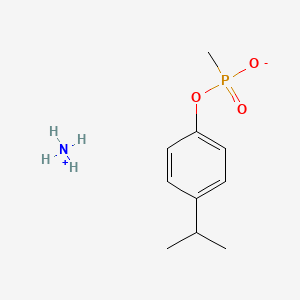![molecular formula C18H15BrN2O3 B4888963 2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with complex structures, including pyrazoloisoindolones and their derivatives, are of significant interest due to their potential applications in various fields such as materials science, pharmaceuticals, and chemical synthesis. These compounds, characterized by their bromophenyl groups, methoxy substitutions, and isoindolone core, are explored for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multicomponent reactions, palladium-catalyzed couplings, or regioselective C-C coupling and alkyne hydroamination methods. For instance, Fan et al. (2015) described an efficient synthesis of pyrazolo[5,1-a]isoquinolines via palladium-catalyzed Sonogashira coupling followed by intramolecular alkyne hydroamination, a method potentially adaptable to the synthesis of our compound of interest (Fan, Yan, Wang, & Zhang, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are pivotal in elucidating the molecular structure of chemical compounds. These techniques provide detailed information on the atomic arrangement, molecular conformation, and intermolecular interactions within crystal lattices. For example, Quiroga et al. (2010) and other studies have leveraged these techniques to reveal the structural intricacies of pyrazolopyridine derivatives, offering a template for analyzing our target compound's structure (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Chemical Reactions and Properties
The reactivity of compounds containing pyrazoloisoindolone structures often involves interactions with nucleophiles or electrophiles, participation in cycloaddition reactions, or serving as ligands in metal complexes. These reactions are influenced by the presence of functional groups such as bromophenyl and methoxy groups, affecting their electronic properties and reactivity patterns.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are closely tied to the compound's molecular geometry and intermolecular forces. Studies like those conducted by Low et al. (2002) on similar compounds can provide methodologies for assessing these properties through experimental and computational means (Low, Cobo, Insuasty, Nogueras, Salcedo, & Sánchez, 2002).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethoxy-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-15-8-7-12-14-9-13(10-3-5-11(19)6-4-10)20-21(14)18(22)16(12)17(15)24-2/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMLCKSFLPLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)